molecular formula C24H30N4O2S B5843272 2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE

2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE

Cat. No.: B5843272
M. Wt: 438.6 g/mol
InChI Key: BHPFUTZIFGNLOE-VULFUBBASA-N
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Description

The compound “2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE” is a complex organic molecule that features multiple functional groups, including isoquinoline, thieno[2,3-c]pyridine, and cyanide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline and thieno[2,3-c]pyridine rings, followed by the introduction of the methyleneamino and cyanide groups. Typical reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound may be explored for its therapeutic potential, including its ability to interact with specific molecular targets involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other isoquinoline derivatives, thieno[2,3-c]pyridine derivatives, and cyanide-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(E)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methylideneamino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S/c1-23(2)11-17-18(12-25)22(31-21(17)24(3,4)27-23)26-14-28-8-7-15-9-19(29-5)20(30-6)10-16(15)13-28/h9-10,14,27H,7-8,11,13H2,1-6H3/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPFUTZIFGNLOE-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N=CN3CCC4=CC(=C(C=C4C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)/N=C/N3CCC4=CC(=C(C=C4C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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